4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline
Overview
Description
“4-Chloro-6-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5ClF3N . It is typically white in color and comes in the form of a crystalline powder .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(trifluoromethyl)quinoline” can be represented by the SMILES notation: FC(F)(F)C1=CC=C2N=CC=C(Cl)C2=C1 .Physical And Chemical Properties Analysis
“4-Chloro-6-(trifluoromethyl)quinoline” is a crystalline powder with a melting point between 48-55°C . It has a low solubility in water .Scientific Research Applications
Organic Synthesis and Functionalization
This compound has been studied for its reactivity and as a precursor in the synthesis of various derivatives. For instance, it has been involved in reactions with nitrogen-centered nucleophiles, showcasing the compound's utility in generating new quinoline derivatives with potential biological activity. This highlights the importance of halogenated quinolines in organic synthesis, particularly for introducing amino groups into the benzene ring, which is a key step in the development of many pharmaceutical agents (Safina et al., 2009).
Antimicrobial Applications
The synthesis of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline derivatives has been explored for their potential antimicrobial properties. A study described the creation of quinoline derivatives and their evaluation against various microbial strains. Although these specific derivatives did not show significant antimicrobial activity, the research underlines the compound's relevance in the quest for new antimicrobial agents (Bonacorso et al., 2018).
Material Science and Photovoltaic Applications
In material science, derivatives of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline have been investigated for their photovoltaic properties. Research into 4H-pyrano[3,2-c]quinoline derivatives has shown that these compounds can be utilized in organic–inorganic photodiode fabrication. The studies reveal the compound's utility in creating devices with rectification behavior and photovoltaic properties, indicating its potential in the development of new types of solar cells (Zeyada et al., 2016).
properties
IUPAC Name |
4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5NO/c12-7-4-9(11(15,16)17)18-8-2-1-5(3-6(7)8)19-10(13)14/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMGZTQNDBIWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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